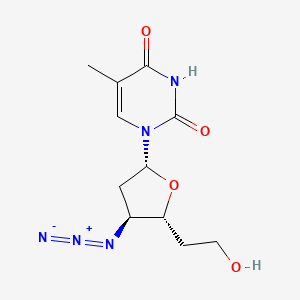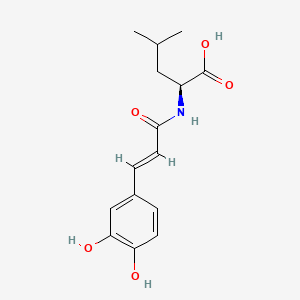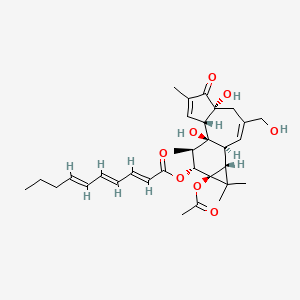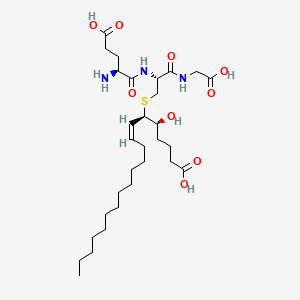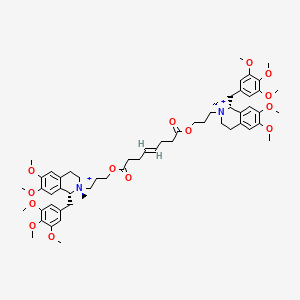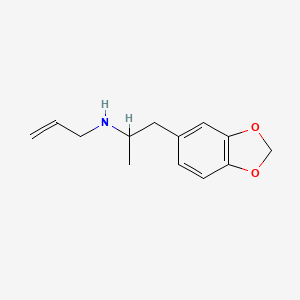
Methylenedioxyallylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenedioxyallylamphetamine, also known as 3,4-methylenedioxy-N-allylamphetamine, is a lesser-known psychedelic drug. It is the N-allyl derivative of 3,4-methylenedioxyamphetamine. This compound was first synthesized by Alexander Shulgin and is known for producing few to no effects on its own but may enhance the effects of other substances like LSD .
Métodos De Preparación
Methylenedioxyallylamphetamine can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-methylenedioxyamphetamine with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Methylenedioxyallylamphetamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the allyl group can be replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methylenedioxyallylamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their derivatives.
Biology: Researchers investigate its effects on neurotransmitter systems and its potential interactions with other psychoactive substances.
Medicine: Although not widely used, it is studied for its potential therapeutic effects in combination with other drugs.
Mecanismo De Acción
The mechanism of action of methylenedioxyallylamphetamine is not well understood. it is believed to interact with serotonin receptors in the brain, similar to other substituted amphetamines. It may act as a serotonin releaser and reuptake inhibitor, leading to increased levels of serotonin in the synaptic cleft. This interaction with serotonin receptors is thought to contribute to its psychoactive effects .
Comparación Con Compuestos Similares
Methylenedioxyallylamphetamine is similar to other compounds in the substituted amphetamine class, such as:
3,4-Methylenedioxyamphetamine: Known for its empathogenic and entactogenic effects.
3,4-Methylenedioxymethamphetamine:
3,4-Methylenedioxyethylamphetamine: Another derivative with similar psychoactive properties.
What sets this compound apart is its unique allyl group, which may influence its pharmacological properties and interactions with other substances .
Propiedades
Número CAS |
74698-45-6 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-prop-2-enylpropan-2-amine |
InChI |
InChI=1S/C13H17NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h3-5,8,10,14H,1,6-7,9H2,2H3 |
Clave InChI |
BMKCDDFQEGYEJC-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC2=C(C=C1)OCO2)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



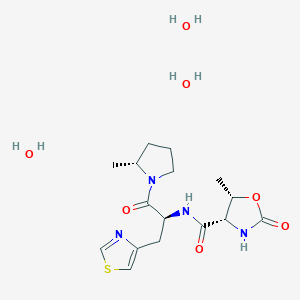

![8-[3-(dimethylamino)propyl]-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one](/img/structure/B12782778.png)

![4-[3-(3-cyclopropyl-1,2-oxazol-5-yl)-6-fluoroimidazo[1,5-a]quinazolin-5-yl]morpholine](/img/structure/B12782784.png)
